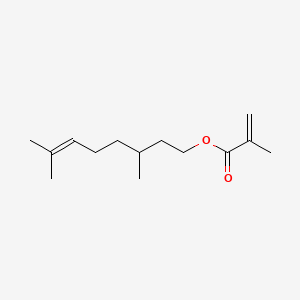

3,7-Dimethyl-6-octenyl methacrylate

説明

特性

CAS番号 |

38582-32-0 |

|---|---|

分子式 |

C14H24O2 |

分子量 |

224.34 g/mol |

IUPAC名 |

3,7-dimethyloct-6-enyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,13H,3,6,8-10H2,1-2,4-5H3 |

InChIキー |

ODMBLKQTVUQJFT-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)CCOC(=O)C(=C)C |

正規SMILES |

CC(CCC=C(C)C)CCOC(=O)C(=C)C |

他のCAS番号 |

38582-32-0 |

同義語 |

citronellyl methacrylate |

製品の起源 |

United States |

科学的研究の応用

Polymer Chemistry

3,7-Dimethyl-6-octenyl methacrylate is used extensively in the synthesis of polymers due to its ability to undergo free radical polymerization. It is incorporated into copolymers to enhance properties such as:

- Adhesion : Improves bonding strength in adhesives.

- Flexibility : Increases the flexibility of films and coatings.

- Chemical Resistance : Provides resistance against solvents and chemicals.

Coatings and Sealants

The compound is utilized in formulations for coatings and sealants. Its properties contribute to:

- Durability : Enhances the lifespan of coatings by improving resistance to environmental factors.

- Gloss and Finish : Provides a desirable finish in automotive and industrial coatings.

Chemical Intermediate

As a versatile chemical intermediate, this compound serves as a building block for:

- Specialty Chemicals : Used in the production of various specialty chemicals that require specific functional groups.

- Pharmaceuticals : Potential applications in drug delivery systems where controlled release is essential.

Case Study 1: Polymer Adhesives

A study investigated the use of this compound in adhesive formulations. The results showed improved adhesion properties compared to traditional formulations, leading to enhanced performance in industrial applications.

Case Study 2: Coating Formulations

Research on coating formulations containing this compound demonstrated significant improvements in weather resistance and durability. The addition of this compound resulted in a coating that maintained its integrity under extreme conditions.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural identity of 3,7-dimethyl-6-octenyl methacrylate derivatives using analytical techniques?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to determine molecular weight and fragmentation patterns, as demonstrated for citronellyl angelate and pentanoate derivatives . Confirm stereochemistry and substituent positions via nuclear magnetic resonance (NMR) spectroscopy, referencing ¹H/¹³C NMR data for analogous esters like 3,7-dimethyl-6-octenyl 2-methylbutanoate (e.g., chemical shifts for allylic protons at δ 5.0–5.3 ppm and ester carbonyls at δ 170–175 ppm) . Cross-validate with high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize dermal and respiratory protection due to potential sensitization risks observed in structurally similar methacrylates (e.g., methyl methacrylate) . Use fume hoods for synthesis steps involving volatile precursors (e.g., acyl chlorides). Monitor thermal stability during reactions, as methacrylate polymers like PMMA exhibit glass transition temperatures (~35°C) that may influence decomposition pathways .

Q. What synthetic routes are available for preparing this compound esters?

- Methodological Answer : Utilize esterification via acid-catalyzed condensation of methacrylic acid with citronellol derivatives (e.g., 3,7-dimethyl-6-octenol). Optimize reaction conditions (e.g., 1:1.2 molar ratio of alcohol to acid, 0.5% p-toluenesulfonic acid catalyst, 80°C for 4–6 hours) to achieve >90% yield, as inferred from analogous citronellyl phenylacetate synthesis . Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize isomerization during the synthesis of this compound derivatives?

- Methodological Answer : Control reaction temperature (<80°C) and avoid prolonged heating to prevent allylic isomerization of the 6-octenyl chain. Use inert atmospheres (N₂/Ar) to inhibit oxidation. Monitor progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy for real-time tracking of ester carbonyl formation (C=O stretch at ~1720 cm⁻¹) .

Q. How should researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR) for structurally similar esters?

- Methodological Answer : For ambiguous GC-MS peaks (e.g., overlapping retention times of citronellyl isobutyrate and valerate), employ orthogonal techniques like chiral chromatography or derivatization (e.g., silylation) to enhance separation . For NMR discrepancies (e.g., splitting patterns in allylic regions), perform 2D experiments (COSY, HSQC) to clarify coupling relationships and assign stereochemistry definitively .

Q. What experimental strategies are effective for studying the thermal degradation of this compound polymers?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures (~250–300°C for methacrylate copolymers) . Pair with differential scanning calorimetry (DSC) to correlate thermal events (e.g., exothermic peaks) with structural changes. Analyze volatile degradation products via pyrolysis-GC-MS to elucidate decomposition mechanisms (e.g., β-scission of ester groups).

Q. How do structural modifications (e.g., ester chain length, stereochemistry) influence the olfactory properties of this compound derivatives?

- Methodological Answer : Compare odor thresholds of homologs (e.g., citronellyl acetate vs. hexanoate) using sensory panels and gas chromatography-olfactometry (GC-O). Longer ester chains (e.g., C₆) enhance waxy/rosy notes, while α,β-unsaturated esters (e.g., tiglate) introduce green/fruity nuances . Correlate molecular descriptors (e.g., logP, polar surface area) with receptor-binding models to predict structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。